

Application Notes and Protocols: Tributyl(3-methoxyphenyl)stannane in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(3-methoxyphenyl)stannane is a valuable organotin reagent in medicinal chemistry, primarily utilized for the introduction of the 3-methoxyphenyl moiety into target molecules. This structural motif is present in a variety of biologically active compounds, including kinase inhibitors and analogues of natural products like combretastatin. The primary application of **Tributyl(3-methoxyphenyl)stannane** is in the Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[1] The Stille reaction is widely employed in the synthesis of complex organic molecules due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][2]

These application notes provide an overview of the utility of **Tributyl(3-methoxyphenyl)stannane** in medicinal chemistry, with a focus on its application in the Stille reaction for the synthesis of biaryl compounds. Detailed experimental protocols, based on established methodologies for similar Stille couplings, are provided to guide researchers in their synthetic efforts.

Key Applications in Medicinal Chemistry

The 3-methoxyphenyl group is a key structural feature in several classes of therapeutic agents. Its incorporation into a molecule can significantly influence its pharmacological properties,



including target binding, selectivity, and pharmacokinetic profile.

- Kinase Inhibitors: Many small molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature substituted aryl rings. The 3-methoxyphenyl group can serve as a crucial component for achieving high potency and selectivity for specific kinase targets.
- Combretastatin Analogues: Combretastatin A-4, a natural product with potent anti-cancer and anti-angiogenic properties, contains a trimethoxyphenyl ring. Synthetic analogues often incorporate variations of this, including the 3-methoxyphenyl group, to improve solubility, metabolic stability, and efficacy.[3]
- Central Nervous System (CNS) Agents: The lipophilicity and hydrogen bonding capabilities
 of the methoxy group can be advantageous for designing molecules that can cross the
 blood-brain barrier, making the 3-methoxyphenyl moiety a relevant component in the
 development of drugs targeting the CNS.

The Stille reaction provides a reliable and versatile method for forging a carbon-carbon bond between the 3-methoxyphenyl group of **Tributyl(3-methoxyphenyl)stannane** and an sp2-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

Data Presentation: Representative Stille Coupling Reaction

While specific quantitative data for reactions involving **Tributyl(3-methoxyphenyl)stannane** is not abundant in the readily available literature, the following table summarizes representative conditions and outcomes for a closely related Stille cross-coupling of 3-methoxyphenyl methanesulfonate with tributyl(phenyl)stannane.[4] These conditions are generally applicable to the coupling of **Tributyl(3-methoxyphenyl)stannane** with various aryl and heteroaryl electrophiles.



Parameter	Value	Reference
Aryl Electrophile	3-Methoxyphenyl Methanesulfonate	[4]
Organostannane	Tributyl(phenyl)stannane	[4]
Catalyst	Pd(OAc) ₂	[4]
Ligand	XPhos	[4]
Base/Additive	CsF	[4]
Solvent	t-BuOH	[4]
Temperature	100 °C	[4]
Reaction Time	12 h	[4]
Yield	76%	[4]

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the use of **Tributyl(3-methoxyphenyl)stannane** in medicinal chemistry.

Protocol 1: General Procedure for the Stille Cross-Coupling of Tributyl(3-methoxyphenyl)stannane with an Aryl Bromide

This protocol is a general guideline for the palladium-catalyzed Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

- Tributyl(3-methoxyphenyl)stannane
- Aryl bromide



- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Triphenylarsine (AsPh₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), **Tributyl(3-methoxyphenyl)stannane** (1.2 eq), Pd₂(dba)₃ (0.02 eq), and AsPh₃ (0.08 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous DMF via syringe.
- Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Synthesis of a Biaryl Compound via Stille Coupling of 3-Methoxyphenyl Mesylate



This protocol is adapted from a reported procedure for the Stille coupling of an aryl sulfonate and can be applied to couplings with **Tributyl(3-methoxyphenyl)stannane**.[4]

Materials:

- Aryl Mesylate (e.g., a heteroaryl mesylate)
- Tributyl(3-methoxyphenyl)stannane
- Palladium(II) acetate (Pd(OAc)₂)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Cesium fluoride (CsF)
- Anhydrous tert-Butanol (t-BuOH)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
- Evacuate and backfill the tube with argon.
- Add anhydrous t-BuOH, followed by the aryl mesylate (1.0 eq), Tributyl(3-methoxyphenyl)stannane (1.5 eq), and CsF (2.0 eq).
- Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired product.



Mandatory Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

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